The Genesis and Scientific Trajectory of 3'-C-Methyladenosine: A Technical Guide
The Genesis and Scientific Trajectory of 3'-C-Methyladenosine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by [Your Name/Gemini], Senior Application Scientist
This guide provides an in-depth exploration of the discovery, history, and scientific significance of 3'-C-Methyladenosine, a molecule of interest in the landscape of nucleoside analogue research. We will delve into its chemical synthesis, biological activities, and the experimental methodologies used to characterize this compound, offering a comprehensive resource for professionals in the field.
Introduction: The Dawn of Branched-Chain Nucleosides
The story of 3'-C-Methyladenosine is rooted in the broader history of branched-chain nucleosides, a class of compounds that emerged from the relentless pursuit of novel therapeutic agents. The foundational work on nucleoside chemistry, dating back to the early 20th century, primarily focused on modifications of the nucleobase or the 2'- and 5'-positions of the sugar moiety. However, the 1960s and 1970s witnessed a paradigm shift with the exploration of modifications at the 3'-position, a critical site for the phosphodiester bond formation in nucleic acids.
The initial forays into this area were driven by the desire to create nucleoside analogues that could act as chain terminators in DNA or RNA synthesis, thereby inhibiting the replication of viruses or cancer cells. Early examples of branched-chain sugar nucleosides were reported in the late 1960s and early 1970s, setting the stage for more complex and targeted designs. The synthesis of nucleosides with a carbon-carbon bond at the 3'-position, such as 3'-C-methyl derivatives, represented a significant synthetic challenge and a novel approach to modulating biological activity.
The Discovery and First Synthesis of 3'-C-Methyladenosine
While the conceptual groundwork for branched-chain nucleosides was laid earlier, the first synthesis of 3'-deoxy-3'-methyl-ara-uridine was reported in 1987 by Ashwell, Jones, and Walker.[1] This work provided a key methodological precedent for the synthesis of 3'-C-methylated nucleosides.
A significant breakthrough in the synthesis of 3'-C-methyladenosine itself was detailed in a 1989 paper by Koole, Buck, Vial, and Chattopadhyaya.[2] Their novel approach utilized a Grignard reaction with an appropriately protected keto nucleoside, yielding the desired ribo epimer, the precursor to 3'-C-methyladenosine. This work was pivotal as it provided a viable and stereoselective route to this specific analogue.
Chemical Structure and Properties
3'-C-Methyladenosine is an analogue of the natural nucleoside adenosine, distinguished by the presence of a methyl group at the 3'-carbon of the ribose sugar. This seemingly small modification has profound implications for its chemical and biological properties. The methyl group introduces steric hindrance around the 3'-hydroxyl group, which is crucial for the formation of the 3'-5'-phosphodiester bond during nucleic acid polymerization.
| Property | Description |
| IUPAC Name | (2R,3R,4R,5R)-2-(6-amino-9H-purin-9-yl)-5-(hydroxymethyl)-3-methyltetrahydrofuran-3,4-diol |
| Molecular Formula | C₁₁H₁₅N₅O₄ |
| Molar Mass | 281.27 g/mol |
| Stereochemistry | The stereochemistry at the 3'-carbon is critical for its biological activity. |
Synthesis of 3'-C-Methyladenosine: A Detailed Protocol
The synthesis of 3'-C-Methyladenosine has been approached through various routes, with the Grignard reaction on a 3'-keto nucleoside being a key strategy. The following protocol is a synthesized representation of the methodologies described in the literature, particularly inspired by the work of Koole et al. (1989).[2]
Experimental Workflow: Grignard Reaction Approach
Caption: Workflow for the synthesis of 3'-C-Methyladenosine via a Grignard reaction.
Step-by-Step Methodology
Materials:
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Protected adenosine (e.g., 5'-O-trityl-2'-O-tert-butyldimethylsilyl-adenosine)
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Oxidizing agent (e.g., Dess-Martin periodinane or Swern oxidation reagents)
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Methylmagnesium bromide (MeMgBr) in THF
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Anhydrous tetrahydrofuran (THF)
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Tetrabutylammonium fluoride (TBAF)
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Aqueous acetic acid
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Silica gel for chromatography
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Standard laboratory glassware and equipment for inert atmosphere reactions
Procedure:
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Oxidation of the Protected Adenosine:
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Dissolve the protected adenosine in anhydrous dichloromethane (DCM) under an argon atmosphere.
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Add the oxidizing agent (e.g., Dess-Martin periodinane) portion-wise at room temperature.
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Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
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Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
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Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the resulting 3'-keto nucleoside by silica gel chromatography.
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Grignard Reaction:
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Dissolve the purified 3'-keto nucleoside in anhydrous THF under an argon atmosphere and cool to 0°C.
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Slowly add a solution of methylmagnesium bromide in THF dropwise.
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Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
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Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
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Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
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The crude product will be a mixture of the ribo (desired) and xylo diastereomers.
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Separation of Diastereomers:
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Purify the crude product by silica gel chromatography to separate the ribo and xylo diastereomers. The polarity of the two isomers will be different, allowing for their separation.
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Deprotection:
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Dissolve the purified ribo-diastereomer in THF.
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Add a solution of TBAF in THF to remove the silyl protecting group.
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Monitor the reaction by TLC.
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Once the silyl group is removed, treat the product with aqueous acetic acid to remove the trityl group.
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Purify the final product, 3'-C-Methyladenosine, by silica gel chromatography or recrystallization.
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Biological Activity and Mechanism of Action
The introduction of a methyl group at the 3'-position of adenosine was hypothesized to confer antiviral and/or anticancer properties by acting as a chain terminator of nucleic acid synthesis.
Antiviral Activity
While some early studies on 3'-C-branched-3'-deoxy analogues of adenosine showed a lack of marked antiviral activity, the broader class of 2'- and 3'-C-methylated nucleosides has demonstrated significant potential. For instance, the related compound 7-deaza-2'-C-methyladenosine has been shown to be a potent inhibitor of Zika virus replication both in vitro and in vivo.[3][4] This analogue acts as a viral RNA polymerase inhibitor.
The proposed mechanism of action for 3'-C-Methyladenosine as an antiviral agent is the inhibition of viral RNA-dependent RNA polymerase (RdRp).
Caption: Proposed mechanism of antiviral action for 3'-C-Methyladenosine.
Anticancer Activity
The direct cytotoxic effects of 3'-C-Methyladenosine on cancer cell lines are not as extensively documented as its potential antiviral properties. However, the related field of N6-methyladenosine (m6A) modification has significant implications for cancer biology. Inhibitors of m6A methyltransferases, such as METTL3, have shown anticancer activity.[1] While 3'-C-Methyladenosine is structurally distinct from N6-methyladenosine, its impact on RNA metabolism and potential off-target effects on methylation pathways warrant further investigation.
Recent studies have shown that 3-methyladenine (a different isomer) can enhance the cytotoxicity of chemotherapeutic agents like cisplatin in nasopharyngeal carcinoma cells by modulating the DNA damage response.[2] This suggests that methylated adenosine analogues can have complex interactions with cellular pathways relevant to cancer treatment.
In Vitro Biological Evaluation Protocols
Antiviral Assay (Cytopathic Effect Reduction Assay):
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Cell Seeding: Seed a 96-well plate with a suitable host cell line (e.g., Vero cells for many viruses) at a density that will form a confluent monolayer overnight.
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Compound Preparation: Prepare serial dilutions of 3'-C-Methyladenosine in cell culture medium.
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Infection and Treatment: Infect the cell monolayer with the virus of interest at a low multiplicity of infection (MOI). After a brief adsorption period, remove the virus inoculum and add the medium containing the different concentrations of 3'-C-Methyladenosine.
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Incubation: Incubate the plate at 37°C in a CO₂ incubator until the virus control wells (no compound) show a significant cytopathic effect (CPE), typically 3-5 days.
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CPE Evaluation: Assess the degree of CPE in each well using a microscope.
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Cell Viability Assay: Quantify cell viability using a colorimetric assay such as the MTT or Neutral Red assay. The absorbance is proportional to the number of viable cells.
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Data Analysis: Calculate the 50% effective concentration (EC₅₀), the concentration of the compound that inhibits CPE by 50%.
Cytotoxicity Assay (MTT Assay):
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Cell Seeding: Seed various cancer cell lines in 96-well plates at an appropriate density and allow them to adhere overnight.
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Compound Treatment: Treat the cells with serial dilutions of 3'-C-Methyladenosine for a defined period (e.g., 48 or 72 hours).
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MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
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Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
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Absorbance Reading: Measure the absorbance of the formazan solution at a wavelength of ~570 nm using a microplate reader.
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Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀), the concentration of the compound that reduces cell viability by 50%.
Future Directions and Conclusion
3'-C-Methyladenosine stands as a testament to the ingenuity of medicinal chemists in exploring the vast chemical space of nucleoside analogues. While its full therapeutic potential is still under investigation, its synthesis and the study of its biological activities have contributed valuable knowledge to the field.
Future research should focus on:
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Comprehensive Biological Screening: A broader evaluation of 3'-C-Methyladenosine against a wider range of viruses and cancer cell lines is needed to fully understand its activity spectrum.
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Detailed Mechanistic Studies: Elucidating the precise molecular interactions of 3'-C-Methyladenosine with its target enzymes, such as viral polymerases, through techniques like X-ray crystallography and enzyme kinetics will be crucial for rational drug design.
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Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of further analogues with modifications at the 3'-position and other parts of the molecule will help in optimizing its potency and selectivity.
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Prodrug Strategies: To enhance its cellular uptake and phosphorylation, the development of prodrug forms of 3'-C-Methyladenosine could be a promising avenue.
References
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Ashwell, M., Jones, A. S., & Walker, R. T. (1987). The synthesis of some branched-chain-sugar nucleoside analogues. Nucleic Acids Research, 15(5), 2157–2166. [Link]
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Koole, L. H., Buck, H. M., Vial, J.-M., & Chattopadhyaya, J. (1989). Synthesis and Conformation of 9-(3'-C-Methyl-β-D-xylo-furanosyl)adenine and 3′-C-Methyladenosine, Two Sugar-methylated Nucleoside Analogues. Acta Chemica Scandinavica, 43, 665-669. [Link]
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Zmurko, J., Marques, R. E., Schols, D., Verbeken, E., Kaptein, S. J., & Neyts, J. (2016). The Viral Polymerase Inhibitor 7-Deaza-2'-C-Methyladenosine Is a Potent Inhibitor of In Vitro Zika Virus Replication and Delays Disease Progression in a Robust Mouse Infection Model. PLoS Neglected Tropical Diseases, 10(5), e0004695. [Link]
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Selective inhibition of METTL3 enhanced anticancer activity via targeting the c-Myc pathway. Journal of Clinical Oncology, 40(16_suppl), e15049-e15049. [Link]
-
The Viral Polymerase Inhibitor 7-Deaza-2'-C-Methyladenosine Is a Potent Inhibitor of In Vitro Zika Virus Replication and Delays Disease Progression in a Robust Mouse Infection Model. PLOS Neglected Tropical Diseases. [Link]
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Premature termination of DNA Damage Repair by 3-Methyladenine potentiates cisplatin cytotoxicity in nasopharyngeal carcinoma cells. Journal of Experimental & Clinical Cancer Research, 44(1), 268. [Link]
Sources
- 1. The synthesis of some branched-chain-sugar nucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Premature termination of DNA Damage Repair by 3-Methyladenine potentiates cisplatin cytotoxicity in nasopharyngeal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Viral Polymerase Inhibitor 7-Deaza-2'-C-Methyladenosine Is a Potent Inhibitor of In Vitro Zika Virus Replication and Delays Disease Progression in a Robust Mouse Infection Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Viral Polymerase Inhibitor 7-Deaza-2’-C-Methyladenosine Is a Potent Inhibitor of In Vitro Zika Virus Replication and Delays Disease Progression in a Robust Mouse Infection Model | PLOS Neglected Tropical Diseases [journals.plos.org]
